tert-Butyl 6-chlorobenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chlorobenzofuran-2-carboxylate typically involves the reaction of 6-chlorobenzofuran-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chlorobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 6-substituted benzofuran-2-carboxylates.
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of benzofuran-2-carbinol derivatives.
Scientific Research Applications
tert-Butyl 6-chlorobenzofuran-2-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-tumor and anti-viral agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is utilized in the development of organic electronic materials and semiconductors.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chlorobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzofuran ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
- tert-Butyl 6-bromobenzofuran-2-carboxylate
- tert-Butyl 6-fluorobenzofuran-2-carboxylate
- tert-Butyl 6-iodobenzofuran-2-carboxylate
Comparison: tert-Butyl 6-chlorobenzofuran-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its interactions with molecular targets and its overall chemical behavior .
Properties
Molecular Formula |
C13H13ClO3 |
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Molecular Weight |
252.69 g/mol |
IUPAC Name |
tert-butyl 6-chloro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13ClO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3 |
InChI Key |
PSSZSRYVQLZBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)Cl |
Origin of Product |
United States |
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